(R)-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoic acid
Overview
Description
This compound is a chemical that may be harmful to the human body . Safety measures need to be taken when handling it .
Synthesis Analysis
A series of C–N linked bistetrazolate nitramino compounds, i.e., 1- (2H-tetrazol-5-yl)-5-nitraminotetrazole (2) and its energetic salts (3–8), were successfully prepared from readily available 5-aminotetrazole . All new energetic compounds were fully characterized by IR and NMR spectra and elemental analysis .Molecular Structure Analysis
The molecular formula of this compound is C25H22N6O3 . It has a molar mass of 454.48 .Chemical Reactions Analysis
The compound was synthesized from 5-aminotetrazole . The nitrogen contents of these energetic bistetrazolate compounds, ranging from 59.3% (3) to 74.8% (7), are much higher than those of the commonly used high explosives such as RDX (N: 37.8%), HMX (N: 37.8%) and CL-20 (N: 38.3%) .Physical And Chemical Properties Analysis
The compound has a density of 1.35±0.1 g/cm3 . Its melting point is 169-173°C, and its boiling point is 704.5±70.0 °C . The compound has a vapor pressure of 0mmHg at 25°C and a refractive index of 1.687 .Scientific Research Applications
Synthesis and Biological Evaluation
- Angiotensin-II Receptor Antagonists : A study focused on synthesizing ester derivatives of this compound to evaluate their potential as angiotensin-II receptor antagonists. These compounds demonstrated significant free radical scavenging potentials and antihypertensive potentials, along with urease inhibition properties. The study also included molecular docking studies to understand the binding details of these compounds with enzyme receptors (Masood et al., 2023).
Chemical Synthesis and Characterization
- Tetrazole-Containing Derivatives : Another research paper discussed the preparation of tetrazole-containing derivatives of a related molecule, 4-amino-3-phenylbutanoic acid, highlighting the chemical versatility and potential applications of compounds with the tetrazole group (Putis et al., 2008).
Degradation and Stability Studies
- Degradation Products of Irbesartan : A study identified the degradation products of Irbesartan, a drug related to this compound, under stress conditions. This research contributes to understanding the stability and degradation pathways of similar compounds (Mutha et al., 2018).
Novel Drug Synthesis
- Sartan Family of Drugs : Research on the synthesis of 4′-Bromomethyl-2-(N-trityl-1H-tetrazol-5-yl) biphenyl, an important component of the Sartan family of drugs, provides insights into the synthetic routes that may be applicable to similar compounds (Wang et al., 2008).
Biological Activity Analysis
- Antihypertensive Activity : A study examined the antihypertensive activity of 2-[(Substituted-phenyl amino)-phenyl-methyl]-1-[2'-(1H-tetrazol-5-yl) biphenyl-3-ylmethyl]-1H-benzoimidazol-5-ylamine derivatives, demonstrating the therapeutic potential of compounds with similar structures (Sharma et al., 2010).
Safety And Hazards
properties
IUPAC Name |
(2R)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWBQPMHZXGDFX-JOCHJYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@H](C(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoic acid | |
CAS RN |
137862-87-4 | |
Record name | Valsartan, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137862874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 137862-87-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VALSARTAN, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IDC67444MI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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